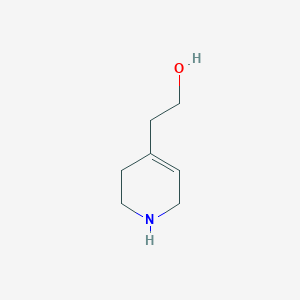
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol is a heterocyclic compound that contains a tetrahydropyridine ring with an ethanol substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-pyridylacetonitrile using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is often achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyridine derivatives.
Substitution: Introduction of halogen or other functional groups.
科学研究应用
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol is unique due to its ethanol substituent, which imparts distinct chemical properties and reactivity. This differentiates it from other tetrahydropyridine derivatives, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
2-(1,2,3,6-tetrahydropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-6-3-7-1-4-8-5-2-7/h1,8-9H,2-6H2 |
InChI 键 |
LZEWAXTWSFEHJO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





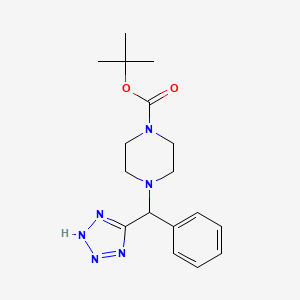
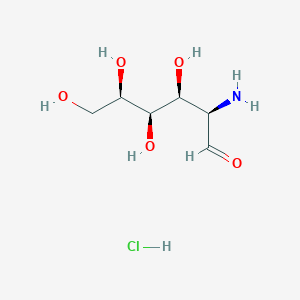

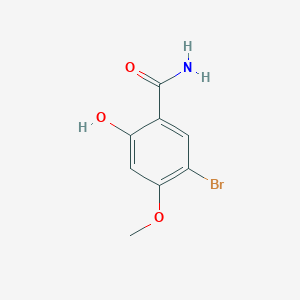
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
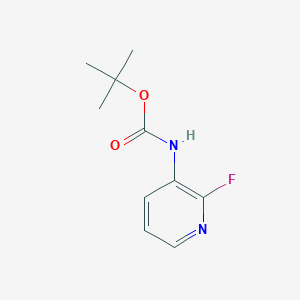
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
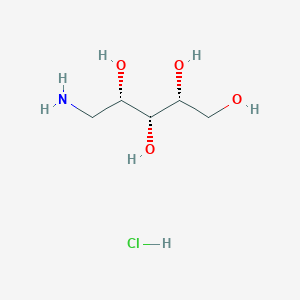
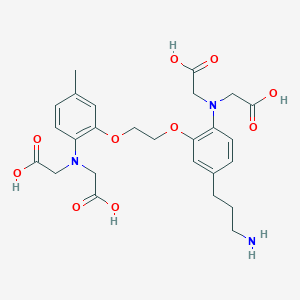
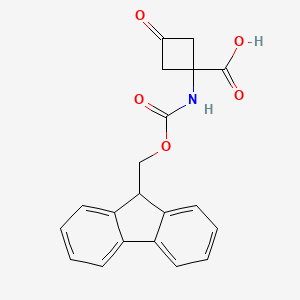
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
